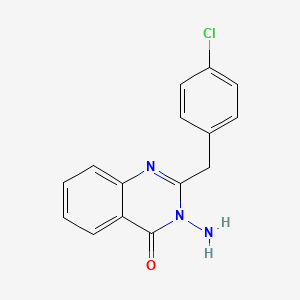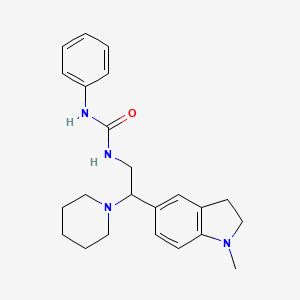
1-(2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-phenylurea, also known as MIPEP, is a novel compound that has gained attention due to its potential applications in scientific research. MIPEP is a small molecule that has been synthesized using various methods and has shown promising results in various studies.
Scientific Research Applications
Acetylcholinesterase Inhibition
One prominent application of compounds related to 1-(2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-phenylurea is in the development of acetylcholinesterase inhibitors. Sugimoto et al. (1995) and (1992) have synthesized derivatives with potent anti-acetylcholinesterase activity, indicating potential uses in treating conditions like Alzheimer's disease. These compounds have shown selective affinity and significant effects on acetylcholine content in rat cerebral cortex, highlighting their potential as therapeutic agents (Sugimoto et al., 1995) (Sugimoto et al., 1992).
Merocyanine Dyes Synthesis
In the field of dyes and pigments, Abdel-Rahman and Khalil (1978) have utilized similar compounds in synthesizing merocyanine dyes. These dyes, achieved through reactions involving piperidine, have shown high bactericidal activity against various bacteria, indicating their potential in antimicrobial applications (Abdel-Rahman & Khalil, 1978).
Antifungal and Antibacterial Activities
Compounds with structures similar to the specified chemical have been evaluated for their antibacterial and antifungal properties. For instance, Bodke and Sangapure (2003) have reported the synthesis of compounds with notable antibacterial and antifungal activities, indicating potential applications in pharmaceuticals and agrichemicals (Bodke & Sangapure, 2003).
Herbicidal Applications
Luo et al. (2008) explored the use of phenylurea derivatives in herbicides, focusing on their role as inhibitors of protoporphyrinogen oxidase, a key target in herbicidal action. Their research indicates the potential of these compounds in agricultural applications, particularly in weed control (Luo et al., 2008).
Anticancer Activity
Compounds structurally similar to this compound have been evaluated for their potential in anticancer therapies. Arul and Smith (2016) conducted studies on a triazole derivative, showing significant anticancer activity against Dalton’s Lymphoma Ascites in mice (Arul & Smith, 2016).
properties
IUPAC Name |
1-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O/c1-26-15-12-19-16-18(10-11-21(19)26)22(27-13-6-3-7-14-27)17-24-23(28)25-20-8-4-2-5-9-20/h2,4-5,8-11,16,22H,3,6-7,12-15,17H2,1H3,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLGPJRBZLSNPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC=CC=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

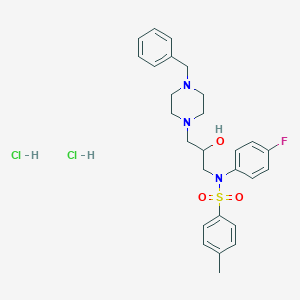
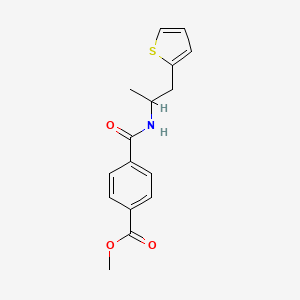
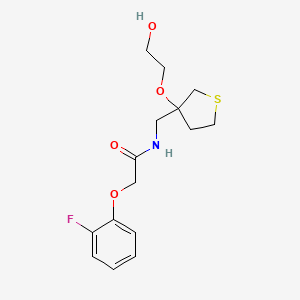
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acrylamide](/img/structure/B2628078.png)
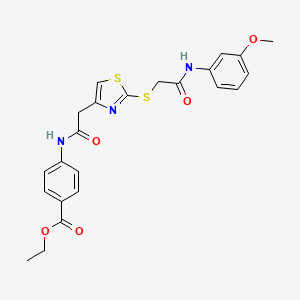
![5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2628080.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(thiophen-2-ylmethyl)propane-1-sulfonamide](/img/structure/B2628081.png)
![N~1~-(2,4-difluorophenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2628082.png)
![2-(4-(butylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2628083.png)
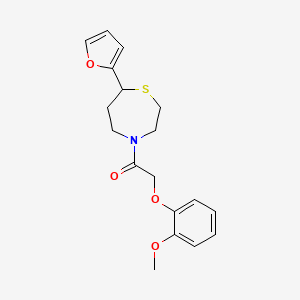


![7-chloro-N-[(2-chlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2628090.png)
